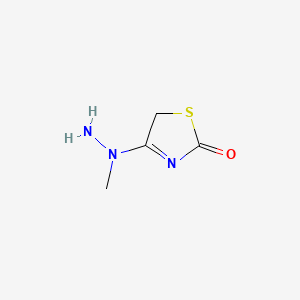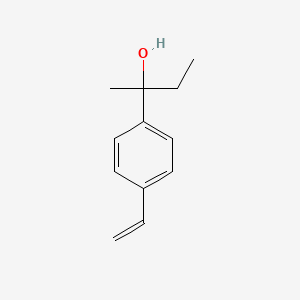
2-(4-Ethenylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(4-Ethenylphenyl)butan-2-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Ethenylphenyl)butan-2-ol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanol: A simple secondary alcohol with similar reactivity but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the secondary alcohol functionality.
2-(4-Ethenylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
23679-26-7 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3 |
InChI-Schlüssel |
KTHIEJGXPMUALT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=C(C=C1)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



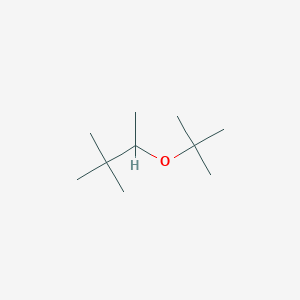
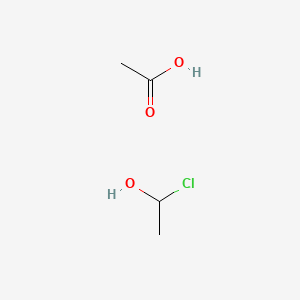
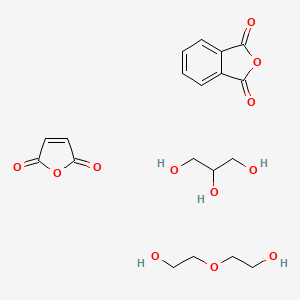
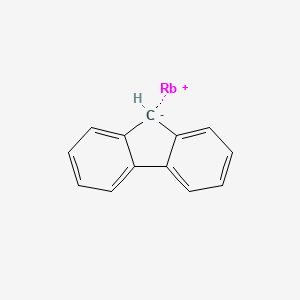

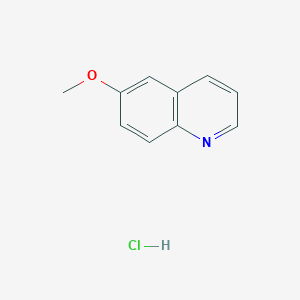
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
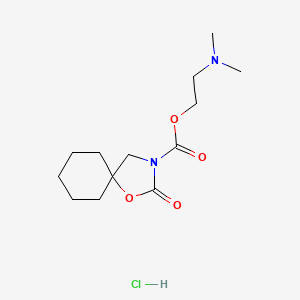
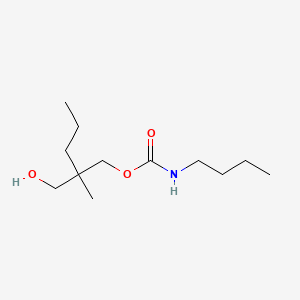
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
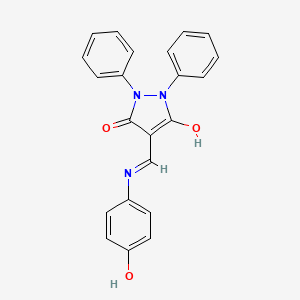
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
